hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
CAS No.: 908066-25-1
Cat. No.: VC6741719
Molecular Formula: C7H12N2O2
Molecular Weight: 156.185
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 908066-25-1 |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.185 |
| IUPAC Name | 1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one |
| Standard InChI | InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2 |
| Standard InChI Key | MTCWTJKARNZOLR-UHFFFAOYSA-N |
| SMILES | C1CN2C(CN1)COCC2=O |
Introduction
Chemical Identity and Nomenclature
Hexahydropyrazino[2,1-c] oxazin-4(3H)-one is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, which delineates its bicyclic framework. The compound’s nomenclature reflects the fusion of a six-membered pyrazine ring with a six-membered oxazine ring, both partially saturated to form a bridged heterocycle. Key identifiers include:
The compound is also recognized by several synonyms, including octahydropiperazino[2,1-c]morpholin-4-one and 1,6,7,8,9,9a-hexahydropyrazino[2,1-c] oxazin-4-one . These variants emphasize its structural relationship to piperazine and morpholine derivatives, which are common pharmacophores in medicinal chemistry.
Structural Characteristics
Two-Dimensional (2D) Structural Analysis
The 2D structure of hexahydropyrazino[2,1-c][1, oxazin-4(3H)-one (Fig. 1) reveals a bicyclic system comprising a pyrazine ring fused to an oxazine ring. The pyrazine moiety contains two nitrogen atoms at positions 1 and 4, while the oxazine ring incorporates one oxygen atom at position 1 and a ketone group at position 4. Partial saturation of the rings reduces aromaticity, conferring conformational flexibility compared to fully aromatic analogs.
Three-Dimensional (3D) Conformational Dynamics
Computational models of the 3D structure indicate that the compound adopts a chair-like conformation in the oxazine ring, with the pyrazine ring existing in a boat conformation. This stereoelectronic arrangement minimizes steric strain and optimizes hydrogen-bonding interactions between the lactam oxygen and adjacent NH groups . The presence of the ketone group at position 4 introduces a polar region, enhancing solubility in polar aprotic solvents.
Comparative Analysis with Related Heterocycles
To contextualize its chemical behavior, hexahydropyrazino[2,1-c] oxazin-4(3H)-one is compared to structurally analogous compounds (Table 2):
| Compound | Molecular Formula | Key Features | Biological Relevance |
|---|---|---|---|
| Piperazin-2-one | Monocyclic lactam | Intermediate in drug synthesis | |
| Morpholine | Oxygen-containing heterocycle | Solvent, corrosion inhibitor | |
| Pyrazino[1,2-a]pyrimidine-4,7-dione | Aromatic fused system | Antimicrobial activity |
This compound’s partial saturation and fused architecture distinguish it from fully saturated or aromatic analogs, potentially offering unique physicochemical properties for drug design.
Hypothetical Applications in Pharmaceutical Research
Although direct studies on hexahydropyrazino[2,1-c][1, oxazin-4(3H)-one are scarce, its structural motifs suggest plausible applications:
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Kinase Inhibition: The lactam group could coordinate with ATP-binding sites in kinase enzymes, analogous to imatinib’s mechanism .
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Neurotransmitter Analogs: The nitrogen-rich framework might mimic natural polyamines, modulating ion channel or receptor activity.
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Prodrug Development: Functionalization of the ketone group could enable controlled release of active metabolites.
These applications remain speculative and necessitate empirical validation through targeted assays.
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